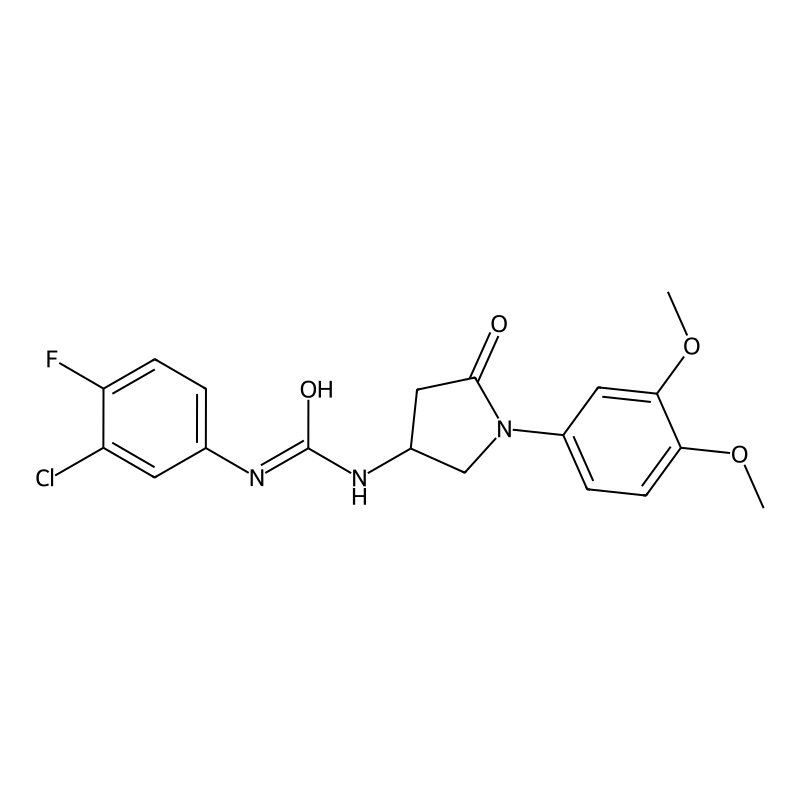1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound characterized by its unique structural features, including a urea moiety and a pyrrolidine ring. The presence of a chloro and a fluorine atom on the phenyl ring contributes to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
- Search of Scientific Databases: Searches of scientific databases like Pubmed and Google Scholar did not yield any publications directly مرتبط (murtabit) (linked) to the application of this specific compound in research.
- Chemical Suppliers: Information from chemical suppliers like Sigma Aldrich only provides basic details about the compound, including its structure and CAS number, but no mention of research applications [].
Further Exploration:
Given the lack of information on this specific compound, it might be helpful to explore related research areas to identify potential applications. The compound contains a urea group, which is a common functional group in many biologically active molecules. Additionally, the presence of a fluorophenyl ring and a dimethoxyphenyl ring suggests potential for interaction with biological targets.
- Similar Compounds: Investigating research on structurally similar molecules might reveal applications that could be relevant to 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea.
- Patent Literature: Patent databases might provide information on the intended use of this compound, although such information might not be publicly available.
The chemical reactivity of 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be attributed to the functional groups present in its structure. The urea group can participate in hydrogen bonding and may act as a nucleophile in various reactions. Additionally, the presence of halogen substituents (chlorine and fluorine) can influence the compound's electrophilic properties, making it suitable for further derivatization.
Reactions involving this compound may include:
- Nucleophilic substitutions at the urea nitrogen.
- Deprotonation reactions leading to the formation of reactive intermediates.
- Condensation reactions with other electrophiles due to the presence of the pyrrolidine ring.
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be achieved through several chemical pathways:
- Urea Formation: Reacting an isocyanate with an appropriate amine can yield the urea derivative.
- Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or other precursors.
- Substitution Reactions: Utilizing halogenated phenols allows for the introduction of chlorine and fluorine substituents on the phenyl rings.
These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.
The potential applications of 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea primarily lie within medicinal chemistry and pharmaceutical development. Its unique structural characteristics make it a candidate for:
- Drug development targeting specific diseases.
- Research applications in understanding molecular interactions in biological systems.
- Lead compound identification for further optimization in drug design.
Interaction studies are essential for understanding how 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea interacts with biological targets. These studies typically involve:
- Binding affinity assays to determine how well the compound interacts with specific receptors or enzymes.
- In vitro studies assessing its effects on cell lines or biological pathways.
- In vivo studies to evaluate pharmacokinetics and bioavailability.
Such studies help elucidate the mechanism of action and therapeutic potential of the compound.
Several compounds share structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea | Contains two methoxy groups on a different phenyl ring | Exhibits different pharmacological properties |
| 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)urea | Similar halogenated phenyl group | Variation in methyl substitution affects activity |
| N-(3-chloro-4-fluorophenyl)-1-[1-(3,4-dimethoxyphenyl)sulfonyl]piperidine | Contains a piperidine instead of pyrrolidine | Different ring structure may alter biological interactions |
These compounds highlight the diversity within this class of chemicals while emphasizing the unique structural features that may confer specific biological activities to 1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea. Each compound's unique aspects could lead to varied therapeutic applications or mechanisms of action.








